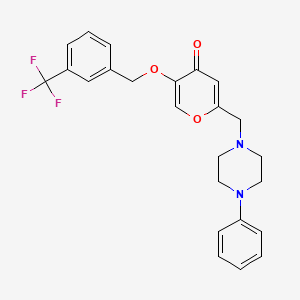

2-((4-phenylpiperazin-1-yl)methyl)-5-((3-(trifluoromethyl)benzyl)oxy)-4H-pyran-4-one

Description

Properties

IUPAC Name |

2-[(4-phenylpiperazin-1-yl)methyl]-5-[[3-(trifluoromethyl)phenyl]methoxy]pyran-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23F3N2O3/c25-24(26,27)19-6-4-5-18(13-19)16-32-23-17-31-21(14-22(23)30)15-28-9-11-29(12-10-28)20-7-2-1-3-8-20/h1-8,13-14,17H,9-12,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIMBZCURPIASGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-phenylpiperazin-1-yl)methyl)-5-((3-(trifluoromethyl)benzyl)oxy)-4H-pyran-4-one is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of a pyranone ring, a piperazine moiety, and a trifluoromethyl benzyl ether. The molecular formula is , and it has a molecular weight of approximately 441.46 g/mol. The trifluoromethyl group enhances lipophilicity, potentially improving the bioavailability of the compound.

The biological activity of this compound can be attributed to several mechanisms:

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. For instance, compounds containing the piperazine structure have been shown to interact with various targets in cancer cells, including DNA topoisomerases and protein kinases .

- Antimicrobial Properties : The presence of the trifluoromethyl group has been associated with enhanced antimicrobial activity. Studies have shown that similar compounds demonstrate significant efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- CNS Activity : The piperazine component suggests potential neuropharmacological effects. Piperazine derivatives are known for their anxiolytic and antidepressant activities, which may be relevant for this compound as well .

Biological Activity Data

The following table summarizes the biological activities reported for compounds structurally related to this compound:

Case Studies

- Anticancer Efficacy : A study evaluated a series of piperazine derivatives, revealing that modifications to the piperazine ring significantly affected cytotoxicity against human cancer cell lines. The study highlighted that compounds with trifluoromethyl substitutions showed enhanced potency against colon carcinoma cells with IC50 values below 10 µM .

- Antimicrobial Testing : In another investigation, a related compound demonstrated broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 15 to 30 µg/mL against various pathogens, suggesting that structural features like the trifluoromethyl group play a crucial role in enhancing antimicrobial efficacy .

- CNS Activity Assessment : Research into piperazine derivatives indicated that specific modifications could lead to compounds exhibiting significant anxiolytic effects in animal models, providing a basis for further exploration of similar structures like the pyranone derivative discussed here .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. The incorporation of piperazine moieties has been linked to enhanced interaction with biological targets involved in cancer cell proliferation. For instance, studies have shown that derivatives of piperazine can inhibit tumor growth by inducing apoptosis in cancer cells .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity, particularly through inhibition of cyclooxygenase enzymes (COX). Inhibitors targeting COX-2 have been extensively studied for their role in treating inflammatory diseases and certain cancers . The trifluoromethyl group may contribute to the compound's potency by improving binding affinity to the target enzyme.

Neuropharmacological Effects

Piperazine derivatives are often explored for their neuropharmacological effects, including anxiolytic and antidepressant activities. The compound's ability to interact with neurotransmitter systems could position it as a candidate for treating mood disorders .

Case Study 1: Anticancer Efficacy

A study examining a related piperazine compound demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of oxidative stress and apoptosis . This suggests that similar compounds could yield promising results against various cancer types.

Case Study 2: Anti-inflammatory Effects

In a preclinical model of arthritis, a piperazine derivative showed reduced inflammation and pain behavior, correlating with decreased levels of pro-inflammatory cytokines . This highlights the potential application of the compound in treating chronic inflammatory conditions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Observations:

Piperazine Substitution :

- The target compound’s 4-phenylpiperazine group is structurally simpler than analogs like 4-(2-fluorophenyl)piperazine or 4-(3-trifluoromethylphenyl)piperazine , which introduce electronegative fluorine or bulky CF₃ groups. These substitutions alter receptor selectivity; for example, fluorinated arylpiperazines often show higher affinity for serotonin (5-HT₁A) receptors .

- In contrast, the butan-1-one-linked piperazine-thiophene derivative demonstrates the impact of elongating the linker, which may improve binding pocket accommodation in transmembrane receptors.

Aromatic Substituents :

- The 3-(trifluoromethyl)benzyloxy group in the target compound confers superior metabolic resistance compared to the 2-chlorobenzyloxy group in , as CF₃ is less prone to oxidative degradation than Cl .

- Hydroxymethyl substitution at C6 (as in ) increases hydrophilicity but may reduce membrane permeability, limiting CNS activity.

Core Structure Flexibility: Pyran-4-one-based compounds exhibit rigid planar structures, favoring π-π stacking with aromatic residues in binding sites.

Pharmacokinetic and Pharmacodynamic Comparisons

- Lipophilicity : The target compound’s calculated logP (estimated >3.5) exceeds that of the 2-chlorobenzyloxy analog (logP ~2.8) due to the CF₃ group, suggesting improved blood-brain barrier penetration .

- Receptor Affinity : Piperazine-containing analogs are frequently associated with dopamine D₂ and 5-HT₁A receptor modulation. The target compound’s phenylpiperazine moiety may favor D₂ partial agonism, whereas fluorinated variants could shift selectivity toward 5-HT₁A .

- Metabolic Stability : In vitro microsomal studies of similar compounds indicate that CF₃-substituted derivatives exhibit longer half-lives (t₁/₂ >60 min) compared to chloro- or methoxy-substituted analogs (t₁/₂ ~30–40 min) .

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Etherification | 3-(Trifluoromethyl)benzyl bromide, K₂CO₃, DMF, 80°C, 12h | 65–70 | ≥95% |

| Mannich Reaction | 4-Phenylpiperazine, formaldehyde, ethanol, reflux, 8h | 50–55 | ≥90% |

Advanced: How can conflicting bioactivity data for this compound be resolved across different assays?

Answer:

Contradictions in bioactivity (e.g., varying IC₅₀ values in kinase inhibition assays) may arise from:

- Assay Conditions : Differences in buffer pH, ionic strength, or ATP concentration. Validate assays using standardized protocols (e.g., Pharmacopeial Forum guidelines for enzyme kinetics) .

- Compound Stability : Degradation under assay conditions (e.g., hydrolysis of the trifluoromethyl group). Monitor stability via LC-MS at multiple timepoints .

- Orthogonal Assays : Confirm activity using SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., Western blot for target phosphorylation) .

Basic: What analytical techniques are critical for structural confirmation?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyran-4-one carbonyl at δ ~165 ppm, piperazine methylene at δ ~3.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion [M+H]⁺ (expected m/z: ~503.18) .

- X-ray Crystallography : Resolve ambiguities in regiochemistry using SHELXL for refinement (R-factor < 0.05) .

Advanced: How can the pharmacokinetic profile of this compound be optimized for in vivo studies?

Answer:

- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin complexes .

- Metabolic Stability : Introduce deuterium at labile positions (e.g., benzylic hydrogens) to slow CYP450-mediated degradation .

- Tissue Distribution : Radiolabel the compound (³H or ¹⁴C) and track via autoradiography in rodent models .

Basic: What are the primary structural features influencing its biological activity?

Answer:

- Pyran-4-one Core : Essential for hydrogen bonding with catalytic lysine residues in kinases .

- 4-Phenylpiperazine : Modulates selectivity for serotonin/dopamine receptors via π-π stacking .

- Trifluoromethyl Benzyl Ether : Enhances lipophilicity (logP ~3.5) and blood-brain barrier penetration .

Advanced: What computational strategies are effective for predicting off-target interactions?

Answer:

- Molecular Docking : Use AutoDock Vina with receptor structures (PDB IDs: e.g., 5KVC for kinase targets) to predict binding poses .

- Pharmacophore Modeling : Align with known GPCR ligands (e.g., 5-HT₁A agonists) to assess off-target risks .

- Machine Learning : Train models on ChEMBL data to predict ADMET properties .

Basic: How should researchers design dose-response experiments for this compound?

Answer:

- Dose Range : Test 0.1–100 µM in triplicate, using logarithmic spacing .

- Controls : Include vehicle (DMSO ≤0.1%) and reference inhibitors (e.g., staurosporine for kinases) .

- Data Analysis : Fit curves with GraphPad Prism using a four-parameter logistic model .

Advanced: What strategies address low reproducibility in synthetic yields?

Answer:

- Reagent Quality : Use freshly distilled formaldehyde to prevent polymerization during Mannich reactions .

- Moisture Control : Perform reactions under inert atmosphere (N₂/Ar) to avoid hydrolysis of intermediates .

- Automation : Implement flow chemistry for precise control of reaction time/temperature .

Basic: What safety precautions are required when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods due to potential respiratory irritancy (trifluoromethyl group) .

- Waste Disposal : Neutralize with 10% NaOH before disposal in halogenated waste containers .

Advanced: How can environmental impacts of this compound be assessed?

Answer:

- Ecotoxicity Testing : Use Daphnia magna acute toxicity assays (OECD 202) .

- Biodegradation : Monitor via OECD 301F (CO₂ evolution test) over 28 days .

- Bioaccumulation : Measure log Kow (octanol-water partition coefficient) using shake-flask methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.